![molecular formula C18H15ClN2O4 B2584420 N-({[2,2'-bifuran]-5-yl}methyl)-N'-(3-chloro-4-methylphenyl)ethanediamide CAS No. 2034565-31-4](/img/structure/B2584420.png)
N-({[2,2'-bifuran]-5-yl}methyl)-N'-(3-chloro-4-methylphenyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({[2,2’-bifuran]-5-yl}methyl)-N’-(3-chloro-4-methylphenyl)ethanediamide is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of a bifuran moiety and a substituted phenyl group, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[2,2’-bifuran]-5-yl}methyl)-N’-(3-chloro-4-methylphenyl)ethanediamide typically involves the following steps:
Formation of the bifuran moiety: This can be achieved through the coupling of two furan rings using a suitable catalyst.
Attachment of the bifuran to the ethanediamide backbone: This step involves the reaction of the bifuran with an ethanediamide precursor under specific conditions, such as the presence of a base or acid catalyst.
Substitution of the phenyl group:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced catalysts, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-({[2,2’-bifuran]-5-yl}methyl)-N’-(3-chloro-4-methylphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form corresponding furan derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst can be used.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives, while reduction may produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications due to its unique chemical structure.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-({[2,2’-bifuran]-5-yl}methyl)-N’-(3-chloro-4-methylphenyl)ethanediamide may involve interactions with specific molecular targets, such as enzymes or receptors. The bifuran and phenyl groups may contribute to binding affinity and specificity, while the ethanediamide backbone may facilitate interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
N-({[2,2’-bifuran]-5-yl}methyl)-N’-(3-chlorophenyl)ethanediamide: Similar structure but lacks the methyl group on the phenyl ring.
N-({[2,2’-bifuran]-5-yl}methyl)-N’-(4-methylphenyl)ethanediamide: Similar structure but lacks the chlorine atom on the phenyl ring.
Uniqueness
N-({[2,2’-bifuran]-5-yl}methyl)-N’-(3-chloro-4-methylphenyl)ethanediamide is unique due to the presence of both chlorine and methyl substituents on the phenyl ring, which may impart distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-[[5-(furan-2-yl)furan-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O4/c1-11-4-5-12(9-14(11)19)21-18(23)17(22)20-10-13-6-7-16(25-13)15-3-2-8-24-15/h2-9H,10H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQYXQZCISAPFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=C(O2)C3=CC=CO3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(2-BROMO-4-METHYLPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE](/img/structure/B2584339.png)
![6,7-Dimethylpyrazolo[1,5-a]pyridin-3-amine;dihydrochloride](/img/structure/B2584340.png)
![(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-2-[(4-fluorophenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2584341.png)
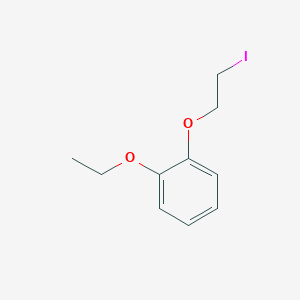
![2-{2-[3-(3-methylphenyl)-6-oxopyridazin-1(6H)-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2584346.png)
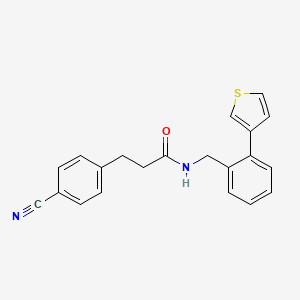
![3-bromo-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2584349.png)
![4-cyclohexyl-5-{[(3-methoxyphenyl)amino]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B2584350.png)
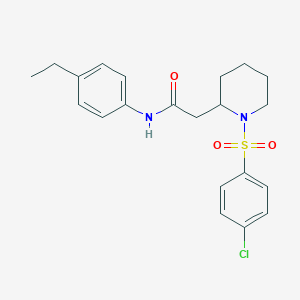
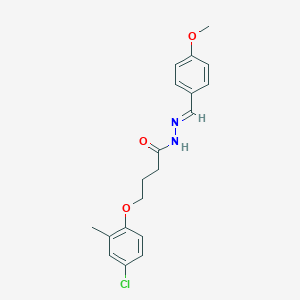
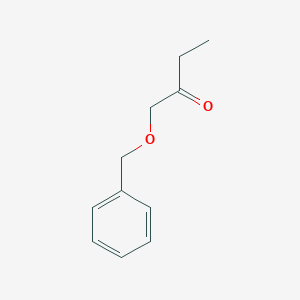
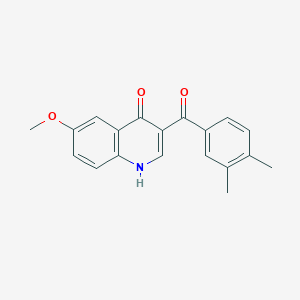
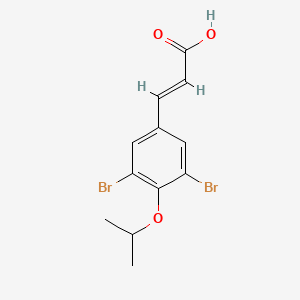
![2-amino-7-methyl-5-oxo-4-(pyridin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2584360.png)
